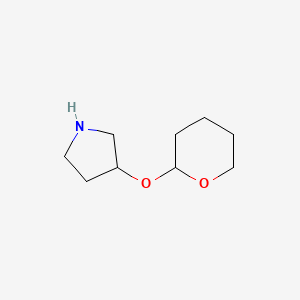

3-(Oxan-2-yloxy)pyrrolidine

Description

3-(Oxan-2-yloxy)pyrrolidine is a pyrrolidine derivative featuring an oxan-2-yloxy (tetrahydropyran-2-yloxy) substituent at the 3-position of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity, which enhances target binding and metabolic stability .

Properties

IUPAC Name |

3-(oxan-2-yloxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZDMBKPCOKANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424588 | |

| Record name | 3-(oxan-2-yloxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183540-38-7 | |

| Record name | 3-(oxan-2-yloxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yloxy)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring. The oxane moiety can be introduced through etherification reactions involving tetrahydropyran derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-2-yloxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can yield different hydrogenated products.

Substitution: The ether linkage and pyrrolidine ring can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .

Scientific Research Applications

3-(Oxan-2-yloxy)pyrrolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yloxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The oxan-2-yloxy substituent distinguishes 3-(Oxan-2-yloxy)pyrrolidine from other pyrrolidine derivatives. Key comparisons include:

Key Observations :

- Substituent Impact : The oxan-2-yloxy group may enhance solubility compared to hydrophobic acyl chains (e.g., F96) or aromatic groups (e.g., benzofuroxan hybrids). Ether linkages could also reduce metabolic degradation relative to ester or amide groups.

- Target Specificity : Acyl pyrrolidines (e.g., F96) exhibit potent enzyme inhibition (IC₅₀ = 2.12 µM), while benzofuroxan hybrids target Akt with moderate cytotoxicity (GI₅₀ ~20–30 µM). The oxan-2-yloxy group’s polar nature may favor interactions with hydrophilic binding pockets.

Discussion of Contradictions and Limitations

- Activity vs. Stability : While acyl pyrrolidines (e.g., F96) exhibit high potency, their stability under physiological conditions is unconfirmed. The oxan-2-yloxy group’s ether linkage may confer greater hydrolytic stability compared to esters or amides.

- Its activity must be empirically validated against candidates like Akt or NAAA.

Biological Activity

3-(Oxan-2-yloxy)pyrrolidine, a compound with the CAS number 889940-09-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with an oxane group. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 155.18 g/mol |

| Solubility | Soluble in water and organic solvents |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Neuroprotective Properties : Certain pyrrolidine derivatives have been studied for their neuroprotective effects, which could be relevant for neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a lead compound for further development.

Study 2: Anti-inflammatory Mechanisms

In an animal model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may exert anti-inflammatory effects through modulation of cytokine production.

Study 3: Neuroprotective Effects

Research involving neuroblastoma cells indicated that this compound could protect against oxidative stress-induced cell death. This was attributed to its ability to enhance antioxidant enzyme activity, highlighting its potential for treating neurodegenerative disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely well absorbed due to its solubility profile.

- Distribution : Its lipophilic nature may facilitate penetration into tissues, including the central nervous system.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, although specific metabolic pathways require further investigation.

- Excretion : Renal excretion is anticipated based on the molecular weight and solubility characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.